ethyl {3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorobenzoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETATE typically involves multiple steps. One common method includes the condensation of 4-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization with 4-methoxyphenylhydrazine under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- **ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(3-NITROPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClNO6 |
---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C22H20ClNO6/c1-3-30-17(25)12-24-19(13-6-10-16(29-2)11-7-13)18(21(27)22(24)28)20(26)14-4-8-15(23)9-5-14/h4-11,19,26H,3,12H2,1-2H3/b20-18+ |
InChI Key |
KDPGYCLTGJCMRB-CZIZESTLSA-N |
Isomeric SMILES |
CCOC(=O)CN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.